![molecular formula C11H7N5O2S2 B14947619 5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a quinoline and thiadiazole moiety. The quinoline ring is known for its aromatic properties and is often found in various pharmacologically active compounds. The thiadiazole ring, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 8-position. This is followed by the formation of the sulfanyl linkage and the subsequent construction of the thiadiazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
化学反応の分析
Types of Reactions
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
作用機序
The mechanism of action of 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline and thiadiazole rings can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
類似化合物との比較
Similar Compounds
Quinolines: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiadiazoles: Compounds like halicin, which exhibit antibacterial properties.
Uniqueness
What sets 5-[(8-NITRO-5-QUINOLYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE apart is its unique combination of a quinoline and thiadiazole ring, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C11H7N5O2S2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
5-(8-nitroquinolin-5-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7N5O2S2/c12-10-14-15-11(20-10)19-8-4-3-7(16(17)18)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChIキー |
YBYKDLGNWBJBDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


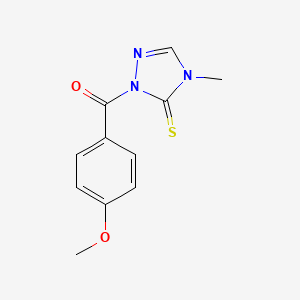
![1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)
![6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)
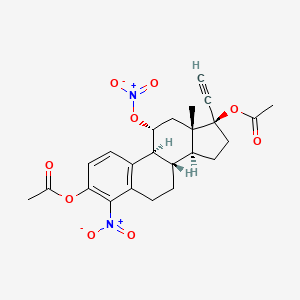
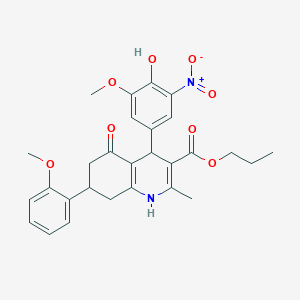

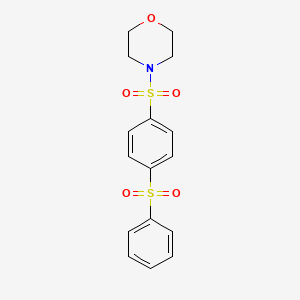
![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
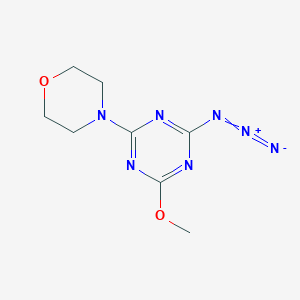
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
